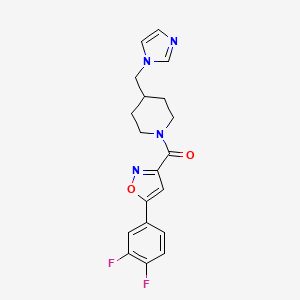

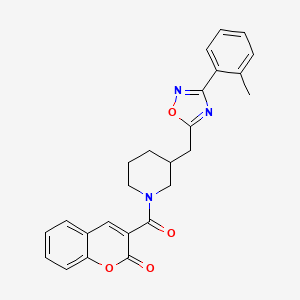

![molecular formula C17H15N5O2S2 B2978855 5-ethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide CAS No. 891124-31-5](/img/structure/B2978855.png)

5-ethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-ethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide” is a compound that belongs to the class of 1,2,4-triazoles . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various types of diseases .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .科学的研究の応用

Synthesis and Antibacterial Evaluation

The study by Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, demonstrating their potential as antibacterial agents. This research indicates the interest in developing sulfonamide-containing heterocycles for biomedical applications, particularly for their antibacterial properties Azab, Youssef, & El-Bordany, 2013.

Design and Synthesis of ALS Inhibitors

Ren et al. (2000) discussed the synthesis and herbicidal activity of triazolopyrimidinesulfonamide and related compounds, showcasing the utility of sulfonamide derivatives in agriculture as herbicides Ren, Yang, Gao, Xinling, Zhou, & Cheng, 2000.

Anti-asthmatic Activities

Kuwahara et al. (1997) synthesized and evaluated ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides for their ability to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs, highlighting the potential of sulfonamide derivatives in the treatment of asthma Kuwahara, Kawano, Kajino, Ashida, & Miyake, 1997.

Insecticidal Agents

Soliman et al. (2020) explored the synthesis of sulfonamide-bearing thiazole derivatives for use as insecticidal agents against the cotton leafworm, demonstrating the potential of sulfonamide compounds in pest control Soliman, El Salam, Fadda, & Abdelmotaal, 2020.

将来の方向性

The future directions in the research of “5-ethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide” and similar compounds involve the development of new and efficient methodologies for accessing new 1,2,4-triazolo-containing scaffolds which would be very useful for the discovery of new drug candidates .

作用機序

Target of Action

The primary targets of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.

Mode of Action

It is known that the compound interacts with its targets, the cell division protein zipa and its homolog, potentially inhibiting their function and thus disrupting bacterial cell division .

Biochemical Pathways

The biochemical pathways affected by N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide are likely related to bacterial cell division, given its primary targets. The inhibition of the Cell division protein ZipA and its homolog could disrupt the normal cell division process, leading to the death of the bacteria .

Result of Action

The molecular and cellular effects of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide’s action are likely related to its inhibition of bacterial cell division. By targeting the Cell division protein ZipA and its homolog, the compound may disrupt the normal cell division process, leading to the death of the bacteria .

特性

IUPAC Name |

5-ethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2S2/c1-2-14-6-9-17(25-14)26(23,24)21-13-5-3-4-12(10-13)15-7-8-16-19-18-11-22(16)20-15/h3-11,21H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZUDVLESOSNTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

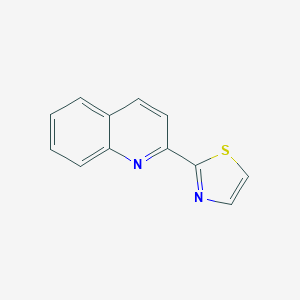

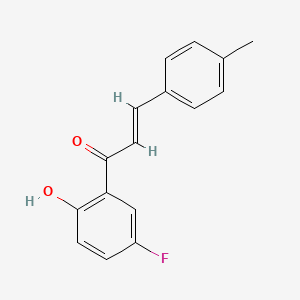

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2978783.png)

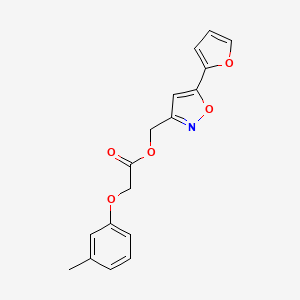

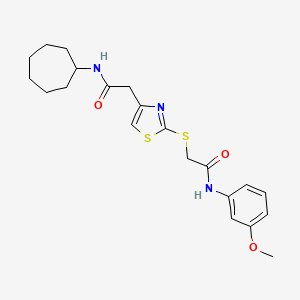

![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2978790.png)

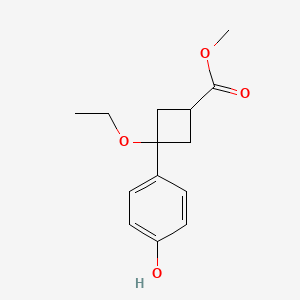

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2978791.png)

![N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2978792.png)

![N-(3-acetylphenyl)-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2978793.png)

![3-Tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methylurea](/img/structure/B2978794.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2978795.png)